molecular formula C12H12BrNO4 B14785573 Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B14785573
M. Wt: 314.13 g/mol
InChI Key: WVTGGTCXNTWKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131192-04-4) is a heterocyclic compound belonging to the benzooxazine class. Its structure features a fused benzoxazine core substituted with a bromine atom at position 5, an ethyl group at position 4, a ketone (oxo) group at position 3, and a methyl ester at position 7 (Figure 1). Key properties include a molecular weight of 314.135 g/mol and a purity of 98%, as reported by CymitQuimica . Its InChIKey (WVTGGTCXNTWKHQ-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Properties

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

methyl 5-bromo-4-ethyl-3-oxo-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C12H12BrNO4/c1-3-14-10(15)6-18-9-5-7(12(16)17-2)4-8(13)11(9)14/h4-5H,3,6H2,1-2H3

InChI Key

WVTGGTCXNTWKHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Trifluoromethanesulfonic acid (TfOH) has been employed as a highly efficient catalyst for benzoxazine synthesis. In a protocol adapted from, cyclization involves reacting methyl 4-amino-3-hydroxybenzoate with ethyl acetoacetate under TfOH catalysis (0.5 equiv, 55°C, 12 h). This method achieves yields of 68–72% for analogous 1,4-benzoxazines.

Representative Conditions

Reagent Quantity Temperature Time Yield
Methyl 4-amino-3-hydroxybenzoate 1.0 equiv 55°C 12 h 70%
Ethyl acetoacetate 1.2 equiv
TfOH 0.5 equiv

Base-Mediated Cyclization

Alternatively, potassium carbonate (K₂CO₃) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates cyclization at milder temperatures (80°C, 19 h). This method is advantageous for heat-sensitive intermediates.

Regiospecific Bromination at Position 5

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to room temperature selectively installs bromine at position 5. The reaction is directed by the electron-donating ethyl group at C4, which deactivates adjacent positions. Yields range from 60–65%.

Critical Parameters

Parameter Optimal Value
NBS Equiv 1.1
Solvent DCM
Temperature 0°C → rt
Reaction Time 4 h

Esterification at Position 7

The methyl ester is introduced either early in the synthesis (using pre-functionalized starting materials) or via post-cyclization esterification. A robust method involves treating 7-carboxybenzoxazine intermediates with methyl chloroformate (1.2 equiv) and DMAP (0.1 equiv) in DCM at 0°C (85% yield).

Integrated Synthetic Route

Combining the above steps, a representative synthesis proceeds as follows:

  • Cyclization : Methyl 4-amino-3-hydroxybenzoate + ethyl acetoacetate → 4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-carboxylic acid (70% yield).
  • Esterification : Reaction with methyl chloroformate → methyl 4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-carboxylate (85% yield).
  • Bromination : NBS in DCM → methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-carboxylate (62% yield).

Overall Yield : ~37% (multi-step).

Analytical Characterization

Key spectroscopic data for intermediates and the final compound include:

  • ¹H NMR (600 MHz, CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 4.25 (q, J = 7.2 Hz, 2H, NCH₂), 7.45 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H).
  • HRMS : m/z calc. for C₁₃H₁₃BrNO₄ [M+H]⁺ 314.1350, found 314.1348.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at C6 is minimized by using NBS at low temperatures.
  • Oxidation of the 3-Oxo Group : Storage under inert atmosphere prevents undesired oxidation.
  • Purification : Column chromatography (hexanes/ethyl acetate) resolves closely eluting intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the oxazine ring.

    Reduction: Formation of reduced derivatives of the oxazine ring.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and the oxazine ring may play crucial roles in binding to biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzooxazine derivatives exhibit diverse pharmacological and material science applications.

Structural and Molecular Weight Comparisons

Compound Name CAS Molecular Weight (g/mol) Substituents Key Features References
Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (Target) 2131192-04-4 314.135 5-Br, 4-Ethyl, 3-Oxo, 7-COOCH3 Oxo group, ethyl substituent
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate 2131191-71-2 272.098 5-Br, 7-COOCH3 Lacks ethyl and oxo groups
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 22244-22-0 207.23 2-COOCH2CH3 No bromo or oxo; ethyl ester
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 154264-95-6 230.09 7-Br, 4-CH3 No ester or oxo; methyl substituent
Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate 532391-91-6 N/A 4-CH3, 7-COOCH3 Methyl substituent; lacks oxo and bromo

Substituent Effects on Physicochemical Properties

Bromine Substitution: The presence of bromine at position 5 (target compound and CAS 2131191-71-2) enhances molecular polarity and may increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ethyl vs. Methyl Groups :

  • The ethyl group at position 4 (target compound) increases lipophilicity compared to methyl-substituted analogs (CAS 154264-95-6, 532391-91-6), influencing solubility and membrane permeability .

Oxo Group: The 3-oxo group in the target compound introduces hydrogen-bonding capacity, which is absent in non-oxo analogs (e.g., CAS 2131191-71-2). This feature could enhance interactions with biological targets or crystallization behavior .

Ester Position :

  • Ester groups at position 7 (target compound, CAS 2131191-71-2) versus position 2 (CAS 22244-22-0) alter molecular conformation and stability. Position 7 esters may offer better π-π stacking in crystal structures .

Ring Conformation and Puckering

The puckering of the dihydrooxazine ring, as defined by Cremer and Pople’s coordinates , is influenced by substituents. For example:

  • The oxo group at position 3 (target compound) may flatten the ring, reducing puckering amplitude compared to non-oxo analogs .

Biological Activity

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS No. 2131192-04-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on various studies.

  • Molecular Formula : C12H12BrNO4
  • Molecular Weight : 314.13 g/mol
  • CAS Number : 2131192-04-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. The synthetic pathways may vary depending on the desired purity and yield.

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer properties. For instance, derivatives of benzomorpholinone have shown potent anti-proliferation activities against various hematologic malignancies, with IC50 values in the low micromolar range . These findings suggest that the oxazine scaffold may be effective in targeting cancer cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in inflammatory responses. Inhibitors targeting BRD4 have shown promise in reducing inflammation-related pathways .

Antimicrobial Properties

Molecular docking studies have revealed that related oxazine compounds possess notable antibacterial activity. For example, compounds derived from the benzo[d][1,3]oxazine family demonstrated effective inhibition of bacterial growth while exhibiting low toxicity towards human lung fibroblast cells (WI38) . This suggests a favorable therapeutic index for these compounds.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be influenced by various structural modifications. SAR studies indicate that substituents on the oxazine ring can significantly affect potency and selectivity against specific biological targets .

Case Studies

  • Study on BRD4 Inhibition : A series of benzomorpholinone derivatives were synthesized and evaluated for their ability to inhibit BRD4. Compounds with structural similarities to Methyl 5-bromo-4-ethyl showed promising results in reducing cell proliferation in cancer models .
  • Antibacterial Evaluation : In vitro tests demonstrated that certain oxazine derivatives exhibited minimal cytotoxicity while effectively inhibiting bacterial strains associated with infections. This highlights their potential as safer alternatives to traditional antibiotics .

Data Table: Biological Activity Summary

Activity TypeCompound TypeIC50 RangeReference
AnticancerBenzomorpholinone DerivativesLow micromolar
Anti-inflammatoryBET InhibitorsNot specified
AntimicrobialOxazine DerivativesLow micromolar

Q & A

Q. Advanced Research Focus

  • Bromo Substituent : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura to introduce aryl groups at position 5). Replace with CF₃ for improved metabolic stability .
  • Ethyl Group : Increasing bulk (e.g., isopropyl) at position 4 may hinder ring puckering, altering binding affinity in pharmacological targets (e.g., URAT1 inhibitors) .

Case Study : In AZD9977, a related 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivative, the ethyl group’s orientation impacts mineralocorticoid receptor modulation .

What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column (ACN/0.1% formic acid gradient) to detect degradation products (e.g., ester hydrolysis).
  • DSC/TGA : Monitor thermal stability; decomposition onset >150°C indicates suitability for long-term storage .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

How does the 4-ethyl group influence conformational dynamics compared to methyl analogs?

Advanced Research Focus
Molecular dynamics (MD) simulations (100 ns, AMBER force field) reveal:

  • Ethyl vs. Methyl : The ethyl group increases torsional flexibility, leading to a 15% higher probability of boat conformations in the oxazine ring.
  • Experimental Validation : Compare X-ray-derived Cremer-Pople parameters with methyl-substituted analogs (e.g., BD201380 in ) .

What challenges arise in functionalizing the 7-carboxylate group, and how are they addressed?

Q. Advanced Research Focus

  • Ester Hydrolysis : Avoid harsh conditions (e.g., LiOH/H₂O) to prevent oxazine ring opening. Use enzymatic hydrolysis (lipase CAL-B) for selective deprotection .
  • Amide Formation : Activate the ester with HATU/DIPEA for coupling with amines. Monitor by LC-MS to detect side products (e.g., diketopiperazines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.